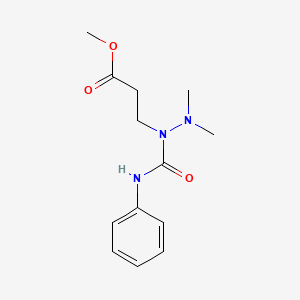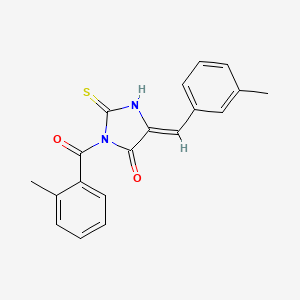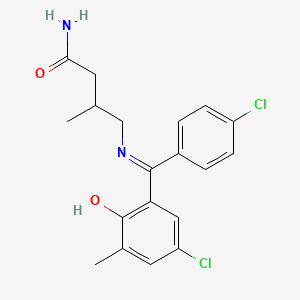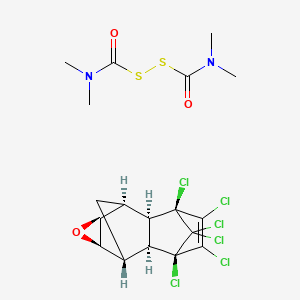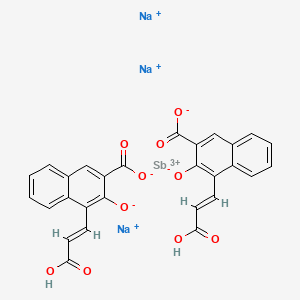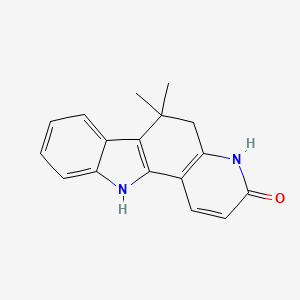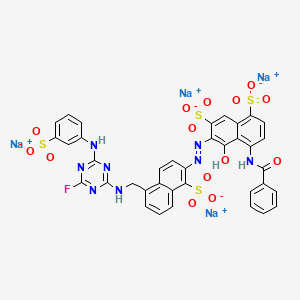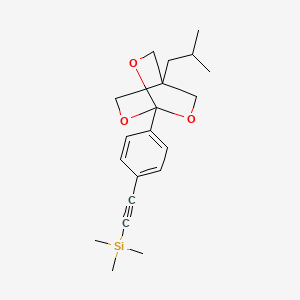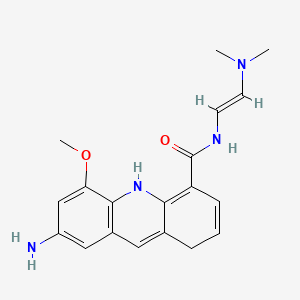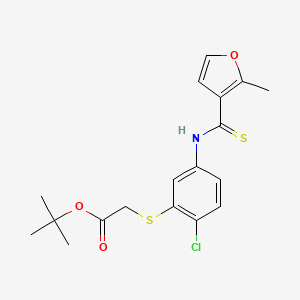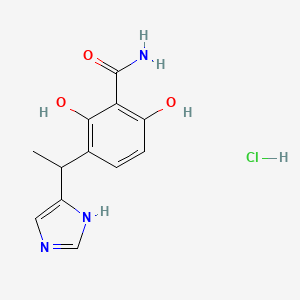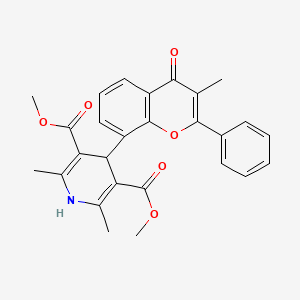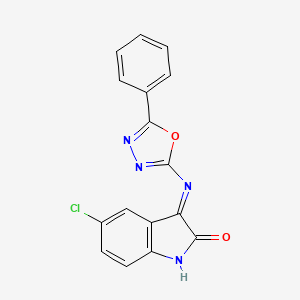
2-Indolinone, 5-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a synthetic organic compound that belongs to the class of indolinone derivatives It is characterized by the presence of a chloro group at the 5-position, a phenyl-substituted oxadiazole ring, and an imino group attached to the indolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Indolinone: The oxadiazole derivative is then coupled with an indolinone precursor in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Binding to Receptors: The compound may bind to specific receptors, altering cellular signaling and physiological responses.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-(5-methyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- 5-Chloro-3-(5-ethyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- 5-Chloro-3-(5-phenyl-1,2,4-oxadiazol-2-ylimino)-2-indolinone
Uniqueness
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is unique due to the specific substitution pattern on the oxadiazole ring and the indolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
84640-85-7 |
|---|---|
Fórmula molecular |
C16H9ClN4O2 |
Peso molecular |
324.72 g/mol |
Nombre IUPAC |
(3E)-5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1H-indol-2-one |
InChI |
InChI=1S/C16H9ClN4O2/c17-10-6-7-12-11(8-10)13(14(22)18-12)19-16-21-20-15(23-16)9-4-2-1-3-5-9/h1-8H,(H,18,19,21,22) |
Clave InChI |
JOSMSLJPCYPXJJ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)N=C3C4=C(C=CC(=C4)Cl)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


